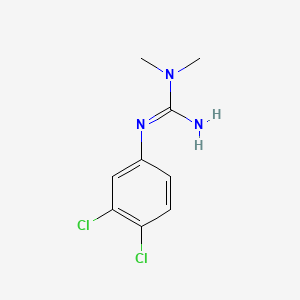
Guanidine, N'-(3,4-dichlorophenyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a guanidine group attached to a 3,4-dichlorophenyl ring, with two methyl groups attached to the nitrogen atom. This compound is often used in various chemical reactions and has significant importance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- typically involves the reaction of 3,4-dichloroaniline with dimethylcarbamoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted guanidines.
Scientific Research Applications
Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Guanidine, N’-(3,4-dichlorophenyl)-N-methyl-
- Guanidine, N’-(3,4-dichlorophenyl)-N,N-diethyl-
- Guanidine, N’-(3,4-dichlorophenyl)-N,N-dipropyl-
Uniqueness
Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and affects its interaction with molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
13636-33-4 |
|---|---|
Molecular Formula |
C9H11Cl2N3 |
Molecular Weight |
232.11 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C9H11Cl2N3/c1-14(2)9(12)13-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H2,12,13) |
InChI Key |
ZYKHLGBMZVPXEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC1=CC(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















